methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidinone (DHPM) derivative. Its structure features a pyrimidine core substituted at the 4-position with a 3-(4-fluorophenyl)-1-phenylpyrazole moiety and at the 5-position with a methyl ester group. DHPMs are synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives .
Propriétés
IUPAC Name |
methyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-13-18(21(28)30-2)20(25-22(29)24-13)17-12-27(16-6-4-3-5-7-16)26-19(17)14-8-10-15(23)11-9-14/h3-12,20H,1-2H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLQJOPGGXXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Tetrahydropyrimidine Ring: The tetrahydropyrimidine ring is formed through a cyclization reaction involving a suitable precursor.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The pyrazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Ethyl Ester Analogues
Example : Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 1 in ).
- Structural Difference : Replacement of the methyl ester (COOCH₃) with an ethyl ester (COOCH₂CH₃).
- Synthesis : Prepared via hydrazine hydrate treatment of the ethyl ester precursor under acidic conditions .
- Biological Activity : Exhibits potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv, surpassing the efficacy of isoniazid . The ethyl ester’s lipophilicity may enhance membrane permeability compared to the methyl analogue, though direct comparative data for the methyl variant are unavailable.
Chloro-Methyl Pyrazole Derivatives
Example : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ().
- Structural Difference : Substitution of the 4-fluorophenyl group with a 5-chloro-3-methylpyrazole moiety.
- Pharmacological Profile: Pyrimidinones with chloro-methyl substitutions demonstrate antibacterial and anticarcinogenic properties . The chloro group’s electron-withdrawing nature may alter electronic properties, affecting binding to biological targets.
Nitrophenyl-Substituted Analogues
Example : Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ().
- Structural Difference : Replacement of the 4-fluorophenyl group with a 4-nitrophenyl group.
- Activity : Retains anti-tubercular activity but with reduced potency compared to the 4-fluorophenyl variant, highlighting the fluorine atom’s critical role in target interaction .
Heterocyclic Variants with Furan or Thioxo Groups
Example : Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ().
- Structural Difference : Substitution of the pyrazole-phenyl-fluorophenyl system with a furan ring and a thioxo (C=S) group at position 2.
- Activity : Demonstrates moderate antioxidant properties (e.g., DPPH radical scavenging IC₅₀ = 0.6 mg/mL for compound 3c) but weak hydrogen peroxide scavenging . The thioxo group may enhance radical stabilization, whereas the fluorophenyl group in the target compound likely prioritizes receptor-specific interactions.
Activité Biologique
Methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be represented by the following chemical structure:
IUPAC Name
Methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Core : The pyrazole ring is synthesized through the reaction of hydrazine with appropriate carbonyl compounds.
- Substitution Reactions : Electrophilic aromatic substitution introduces the fluorophenyl and phenyl groups onto the pyrazole ring.
- Formation of Tetrahydropyrimidine : The final steps involve cyclization and functionalization to yield the tetrahydropyrimidine structure.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Hydrazine Reaction | Hydrazine, Carbonyl Compound |
| 2 | Electrophilic Substitution | Fluorophenyl Compound |
| 3 | Cyclization | Aldehydes/Ketones |
The biological activity of methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is attributed to its interaction with various molecular targets. The enone moiety acts as a Michael acceptor, allowing it to react with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence various biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.36 |
| Compound B | HCT116 | 1.8 |
These findings suggest that methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may exhibit similar anticancer properties.
Enzymatic Inhibition
Research indicates that pyrazole derivatives can act as selective inhibitors for various enzymes. For example:
| Enzyme Target | Inhibition Type | Selectivity Ratio |
|---|---|---|
| CDK2 | Competitive | 265-fold over CDK9 |
Such selectivity is critical for minimizing side effects in therapeutic applications.
Study 1: Anticancer Screening
A recent study synthesized several derivatives based on the pyrazole scaffold and screened them for anticancer activity. The results indicated that modifications on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cell lines.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The compound was found to inhibit key kinases involved in cell cycle regulation, showcasing its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves multi-step reactions, including Biginelli-type cyclocondensation for the tetrahydropyrimidine core, followed by functionalization of the pyrazole moiety. Key steps include:
- Cyclocondensation: Reacting substituted aldehydes (e.g., 4-fluorophenyl derivatives), β-keto esters, and urea/thiourea under acidic conditions (e.g., HCl or Lewis acids) to form the dihydropyrimidinone scaffold .
- Pyrazole coupling: Introducing the 1-phenyl-3-(4-fluorophenyl)pyrazole group via palladium-catalyzed cross-coupling or nucleophilic substitution, often requiring inert atmospheres and dry solvents (e.g., DMF, DCM) .
- Esterification: Methylation of the carboxylate group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Optimization: Solvent choice (e.g., DMSO for polar intermediates) and temperature control (60–80°C) are critical to prevent decomposition of sensitive intermediates .
Q. How should researchers characterize this compound’s structural integrity?
A combination of spectroscopic and crystallographic methods is essential:
- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl vs. phenyl groups), FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and NH (~3300 cm⁻¹) stretches .
- X-ray crystallography: Resolves bond angles (e.g., C–N–C in pyrimidinone ring ≈ 116–122°) and confirms stereochemistry. For example, dihedral angles between pyrazole and pyrimidinone rings often range between 15–30°, impacting π-π stacking .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ~451.15 g/mol) and isotopic patterns .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for analogs?
Discrepancies in biological activity (e.g., anti-inflammatory vs. anticancer effects) may arise from:
- Structural variations: Minor substitutions (e.g., methoxy vs. ethoxy groups) alter receptor binding. Compare analogs with controlled SAR studies .
- Assay conditions: Use standardized protocols (e.g., IC₅₀ measurements in triplicate with positive controls like doxorubicin for cytotoxicity) .
- Metabolic stability: Evaluate in vitro liver microsome assays to rule out rapid degradation masking true activity .
Q. How does the fluorophenyl group influence enzyme interactions?
The 4-fluorophenyl moiety enhances:
- Hydrophobic interactions: Binds to nonpolar enzyme pockets (e.g., kinase ATP-binding sites) via van der Waals forces.
- Electron-withdrawing effects: Fluorine increases the pyrazole ring’s electrophilicity, promoting H-bonding with catalytic residues (e.g., serine in proteases) . Methodology: Molecular docking (e.g., AutoDock Vina) paired with mutational studies (alanine scanning) identifies critical binding residues .
Q. What strategies improve regioselectivity in functionalizing the pyrimidinone core?
Regioselective modification at C-4 or C-6 positions requires:
- Protecting groups: Temporarily block reactive sites (e.g., Boc for NH groups) during pyrazole coupling .
- Catalytic systems: Palladium catalysts with bulky ligands (e.g., XPhos) favor cross-coupling at less sterically hindered positions . Case study: Ethyl 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate achieved 85% regioselectivity using Pd(OAc)₂ and PPh₃ .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for similar derivatives?
Yield discrepancies (~40–85%) stem from:
- Reagent purity: Impure β-keto esters reduce cyclocondensation efficiency .
- Workup procedures: Inadequate extraction (e.g., incomplete removal of urea byproducts) lowers isolated yields . Resolution: Validate reaction progress via TLC/HPLC monitoring and optimize workup (e.g., column chromatography with EtOAc/hexane gradients) .
Methodological Recommendations
Q. What in vitro assays are suitable for evaluating anticancer potential?
Prioritize:
- Cell viability: MTT assay against cancer cell lines (e.g., MCF-7, A549) with EC₅₀ calculations .
- Apoptosis: Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- Target inhibition: Western blotting for downstream markers (e.g., PARP cleavage for caspase activation) .
Structural and Mechanistic Insights
Q. How does the tetrahydropyrimidine ring conformation affect bioactivity?
The half-chair conformation of the tetrahydropyrimidine ring exposes the 2-oxo group for H-bonding with biological targets (e.g., dihydrofolate reductase). Substituents at C-4 (e.g., fluorophenyl) stabilize this conformation via steric effects, as shown in X-ray structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
